molecular formula C6H6N4OS B2493284 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 40535-03-3

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2493284
CAS No.: 40535-03-3
M. Wt: 182.2
InChI Key: UYLOFYWUZSKRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound with the molecular formula C6H6N4OS and a molecular weight of 182.2 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazin-4-one core with a mercapto group at the 7th position and a methyl group at the 2nd position. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-5-mercapto-1,2,4-triazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives .

Scientific Research Applications

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the mercapto group enhances its reactivity

Properties

IUPAC Name

2-methyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4-5(11)7-8-6(12)10(4)9-3/h2H,1H3,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLOFYWUZSKRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C(=O)NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.